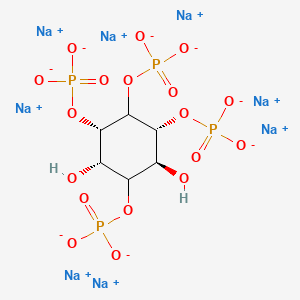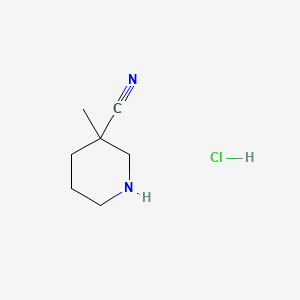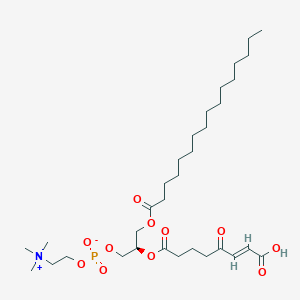
JWH 073 N-(4-hydroxybutyl) metabolite
Übersicht
Beschreibung
JWH 073 N-(4-hydroxybutyl) metabolite is a major urinary metabolite of JWH 073, characterized by monohydroxylation of the N-alkyl chain . This metabolite is expected to be produced based on the metabolism of the closely-related JWH 015 and JWH 018 . In urine samples, this metabolite of JWH 018 is almost completely glucuronidated .
Synthesis Analysis
The synthesis of JWH 073 N-(4-hydroxybutyl) metabolite involves monohydroxylation of the N-alkyl chain . This process is based on the metabolism of the closely-related JWH 015 and JWH 018 .Molecular Structure Analysis
The molecular formula of JWH 073 N-(4-hydroxybutyl) metabolite is C23H21NO2 . The molecular weight is 343.4 . The formal name is [1-(4-hydroxybutyl)-1H-indol-3-yl]-1-naphthalenyl-methanone .Chemical Reactions Analysis
The primary chemical reaction involved in the metabolism of JWH 073 to produce JWH 073 N-(4-hydroxybutyl) metabolite is monohydroxylation . This reaction occurs on the N-alkyl chain of the parent compound .Physical And Chemical Properties Analysis
JWH 073 N-(4-hydroxybutyl) metabolite is a crystalline solid . It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF), with solubility of approximately 30 mg/ml in DMSO and DMF and approximately 0.5 mg/ml in ethanol . It is sparingly soluble in aqueous buffers .Wissenschaftliche Forschungsanwendungen
Forensic Toxicology
JWH 073 N-(4-hydroxybutyl) metabolite: is a significant compound in the field of forensic toxicology. As a major urinary metabolite of JWH 073, it is characterized by monohydroxylation of the N-alkyl chain . This metabolite is almost completely glucuronidated in urine samples, which is a crucial factor for forensic analysis . The detection and quantification of this metabolite can be pivotal in legal cases involving the use of synthetic cannabinoids, as it serves as a biomarker for consumption.
Analytical Reference Standards
In analytical chemistry, JWH 073 N-(4-hydroxybutyl) metabolite is used as a certified reference material . It is essential for calibrating instruments and validating methods in laboratories, particularly for gas chromatography (GC) and liquid chromatography (LC) . This ensures accuracy and consistency in analytical results, which is vital for research and quality control.
Cannabinoid Receptor Research
The parent compound of this metabolite, JWH 073, is a mildly selective agonist of the central cannabinoid (CB1) receptor . The metabolite itself can be used in scientific studies to understand the pharmacokinetics and pharmacodynamics of synthetic cannabinoids. This research can contribute to the development of new therapeutic agents that target cannabinoid receptors.
Drug Abuse Research
JWH 073 N-(4-hydroxybutyl) metabolite: is also relevant in the study of drug abuse . It helps researchers understand the metabolism and excretion of synthetic cannabinoids. By studying this metabolite, scientists can gain insights into the long-term effects of these substances on the human body, which is crucial for developing effective treatment strategies for addiction.
Mass Spectrometry Applications
This metabolite is used as an internal standard for the quantification of JWH 073 by GC or LC-mass spectrometry (MS) . Its stable isotopic labels allow for precise measurement in mass spectrometric analyses, which is essential for both qualitative and quantitative studies in various fields of chemistry and biochemistry.
Synthetic Cannabinoid Identification
The metabolite plays a role in the identification of synthetic cannabinoids in various matrices . It is used to confirm the presence of JWH 073 in biological samples, environmental samples, or seized materials. This is particularly important for law enforcement and public health officials monitoring the use and spread of synthetic cannabinoids.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c25-15-6-5-14-24-16-21(19-11-3-4-13-22(19)24)23(26)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25H,5-6,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBVDFAPDNJBNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016345 | |
| Record name | JWH-073 N-(4-Hydroxybutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 073 N-(4-hydroxybutyl) metabolite | |
CAS RN |
335161-14-3 | |
| Record name | [1-(4-Hydroxybutyl)-1H-indol-3-yl]-1-naphthalenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335161-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-073 N-(4-Hydroxybutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)



